molecular formula C21H16N2 B11712001 N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-9H-carbazol-9-amine

N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-9H-carbazol-9-amine

Cat. No.: B11712001
M. Wt: 296.4 g/mol
InChI Key: RPDKBAYLZKCNBY-QUYAADPBSA-N
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Description

N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-9H-carbazol-9-amine is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a carbazole moiety, which is a tricyclic aromatic amine, linked to a phenylprop-2-en-1-ylidene group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-9H-carbazol-9-amine typically involves the condensation reaction between 9H-carbazole-9-amine and trans-3-phenyl-2-propenal. The reaction is usually carried out in an acidic medium to facilitate the formation of the Schiff base. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalyst such as hydrochloric acid or acetic acid

    Temperature: Room temperature to reflux conditions

    Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-9H-carbazol-9-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the primary amine and carbonyl compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can regenerate the starting materials.

Scientific Research Applications

N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-9H-carbazol-9-amine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-9H-carbazol-9-amine exerts its effects involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique electronic and optical properties. In biological systems, it may interact with cellular proteins and enzymes, leading to the modulation of biochemical pathways and exerting antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1E)-3-phenylprop-2-en-1-ylidene]aniline
  • N,N-Dimethyl-N’-[(1E,2E)-3-(4-nitrophenyl)prop-2-enylidene]benzene-1,4-diamine
  • N-{(1E,2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}-1,10-phenanthrolin-5-amine

Uniqueness

N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-9H-carbazol-9-amine is unique due to its carbazole moiety, which imparts distinct electronic properties and enhances its stability. This makes it particularly valuable in the development of advanced materials and as a bioactive compound in medicinal chemistry.

Properties

Molecular Formula

C21H16N2

Molecular Weight

296.4 g/mol

IUPAC Name

(E,E)-N-carbazol-9-yl-3-phenylprop-2-en-1-imine

InChI

InChI=1S/C21H16N2/c1-2-9-17(10-3-1)11-8-16-22-23-20-14-6-4-12-18(20)19-13-5-7-15-21(19)23/h1-16H/b11-8+,22-16+

InChI Key

RPDKBAYLZKCNBY-QUYAADPBSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/N2C3=CC=CC=C3C4=CC=CC=C42

Canonical SMILES

C1=CC=C(C=C1)C=CC=NN2C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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